molecular formula C8H10BrNO B1280226 2-(2-Bromo-phenylamino)-ethanol CAS No. 87762-20-7

2-(2-Bromo-phenylamino)-ethanol

Cat. No.: B1280226
CAS No.: 87762-20-7
M. Wt: 216.07 g/mol
InChI Key: GFAZPFCJTBVZLC-UHFFFAOYSA-N
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Description

2-(2-Bromo-phenylamino)-ethanol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an amino group and an ethanol moiety

Scientific Research Applications

2-(2-Bromo-phenylamino)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-phenylamino)-ethanol typically involves the bromination of aniline derivatives followed by a reaction with ethylene oxide. The reaction conditions often require a controlled environment to ensure the selective bromination of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent reaction with ethylene oxide is carried out in reactors designed to handle the exothermic nature of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

  • 2-(2-Chloro-phenylamino)-ethanol
  • 2-(2-Fluoro-phenylamino)-ethanol
  • 2-(2-Iodo-phenylamino)-ethanol

Comparison: 2-(2-Bromo-phenylamino)-ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(2-bromoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZPFCJTBVZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502922
Record name 2-(2-Bromoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87762-20-7
Record name 2-(2-Bromoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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